molecular formula C11H15N3O3 B3175830 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid CAS No. 959658-43-6

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Cat. No. B3175830
M. Wt: 237.25 g/mol
InChI Key: YEXITIIDOUXPOJ-UHFFFAOYSA-N
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Patent
US09193734B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-2 with the modification that the reaction was carried out overnight, ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate (Compound V-2) 1.33 g (5.0 mmol) was reacted with lithium hydroxide monohydrate 420 mg (10.0 mmol) to obtain the title compound 1.05 g (88%).
Name
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:16][C:17]([O:19]CC)=[O:18])[NH:5][C:6](=[O:15])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C=C.O.[OH-].[Li+]>>[CH2:8]([NH:7][C:6]([NH:5][N:4]([CH2:16][C:17]([OH:19])=[O:18])[CH3:1])=[O:15])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Smiles
C(C=C)N(NC(NCC1=CC=CC=C1)=O)CC(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Compound VI-2 with the modification that the reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)NN(C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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